(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

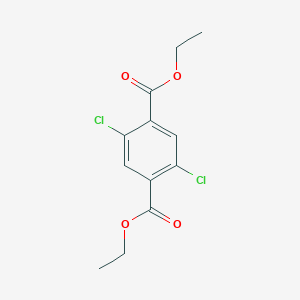

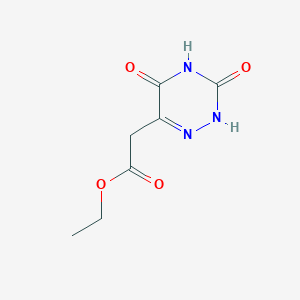

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide, commonly known as BBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBH is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 401.27 g/mol.

Applications De Recherche Scientifique

Tyrosinase Inhibition

(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide: has been investigated as a tyrosinase inhibitor. Tyrosinase is a copper-containing enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound can potentially address hyperpigmentation disorders, skin-whitening treatments, and even contribute to the cosmetic industry .

Crystal Structure Studies

The crystal structure of hydrazone compounds, including (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide , has attracted scientific attention. Understanding its three-dimensional arrangement can provide insights into its reactivity, stability, and interactions with other molecules .

Nonlinear Optical Properties

Organic single crystals of this compound have been grown, and their nonlinear optical properties have been investigated. These properties are essential for applications in optoelectronics, photonics, and laser technology .

Mécanisme D'action

Target of Action

Similar compounds based on vaniline and benzylidenehydrazine structure have been evaluated as tyrosinase inhibitors . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

It’s suggested that similar compounds inhibit tyrosinase through uncompetitive inhibition . This means the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The compound likely affects the melanin biosynthesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . By inhibiting tyrosinase, the compound could potentially reduce the production of melanin, which could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders .

Pharmacokinetics

The compound’s molecular properties such as its molecular formula, complexity, rotatable bond count, hydrogen bond donor and acceptor counts, and topological polar surface area, which can influence its pharmacokinetic properties, are provided .

Result of Action

The result of the compound’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lighten skin color and could be beneficial in treating hyperpigmentation disorders .

Action Environment

For instance, the rate of enzymatic hyperpigmentation depends on the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature and tyrosinase .

Propriétés

IUPAC Name |

5-bromo-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYFEPLGEPGMJO-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)

![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)